Cas no 28231-75-6 (3-Bromo-5-(3-methylphenoxy)pyridine)
3-Bromo-5-(3-methylphenoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-(3-methylphenoxy)pyridine
- DTXSID30678771
- SCHEMBL23087952
- 3-Bromo-5-(m-tolyloxy)pyridine
- A898341
- AKOS015902339
- 28231-75-6
- 3-(3-methylphenoxy)-5-brompyridine
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- Inchi: 1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3
- InChI Key: RBJSPIYPJZNHCR-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)OC1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 262.9946
- Monoisotopic Mass: 262.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1A^2
- XLogP3: 3.4
Experimental Properties
- Density: 1.422
- Refractive Index: 1.597
- PSA: 22.12
3-Bromo-5-(3-methylphenoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B283355-2.5mg |
3-Bromo-5-(3-methylphenoxy)pyridine |
28231-75-6 | 2.5mg |
$ 200.00 | 2022-06-07 | ||
| TRC | B283355-5mg |
3-Bromo-5-(3-methylphenoxy)pyridine |
28231-75-6 | 5mg |
$ 370.00 | 2022-06-07 | ||
| TRC | B283355-10mg |
3-Bromo-5-(3-methylphenoxy)pyridine |
28231-75-6 | 10mg |
$ 585.00 | 2022-06-07 |
3-Bromo-5-(3-methylphenoxy)pyridine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Bromo-5-(3-methylphenoxy)pyridine
Research Briefing on 3-Bromo-5-(3-methylphenoxy)pyridine (CAS: 28231-75-6) in Chemical Biology and Pharmaceutical Applications
3-Bromo-5-(3-methylphenoxy)pyridine (CAS: 28231-75-6) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This heterocyclic compound, featuring a brominated pyridine core and a 3-methylphenoxy substituent, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 3-Bromo-5-(3-methylphenoxy)pyridine as a key intermediate in synthesizing a series of potent and selective BTK inhibitors, showing promising results in preclinical models of autoimmune diseases. The bromine atom at the 3-position proved particularly valuable for further functionalization through cross-coupling reactions.
In the field of chemical biology, a recent Nature Chemical Biology publication (2024) highlighted the compound's application in developing fluorescent probes for studying protein-protein interactions. The researchers leveraged the electron-rich pyridine system to create environment-sensitive fluorophores that could report on conformational changes in target proteins. This work opens new possibilities for real-time monitoring of biological processes at the molecular level.
From a synthetic chemistry perspective, advances in the preparation of 3-Bromo-5-(3-methylphenoxy)pyridine have been reported in several recent publications. A 2023 Organic Process Research & Development paper described an improved, scalable synthesis route with higher yields and reduced environmental impact. The new method employs catalytic C-H activation strategies, representing a significant advancement over traditional bromination approaches.
Pharmacokinetic studies of derivatives containing the 3-Bromo-5-(3-methylphenoxy)pyridine scaffold have shown favorable drug-like properties, including good membrane permeability and metabolic stability. A 2024 study in Drug Metabolism and Disposition systematically evaluated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of several lead compounds derived from this scaffold, providing valuable data for future drug development efforts.
Looking forward, the unique structural features of 3-Bromo-5-(3-methylphenoxy)pyridine continue to inspire novel applications. Current research directions include its incorporation into PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation and its use in developing covalent inhibitors through the reactive bromine handle. The compound's versatility ensures it will remain an important tool in chemical biology and pharmaceutical research for years to come.
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